molecular formula C14H11Cl2F3N4O2S B3128853 N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide CAS No. 338978-16-8

N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide

Cat. No. B3128853
CAS RN: 338978-16-8
M. Wt: 427.2 g/mol
InChI Key: KEBIYFPXOJGIIM-UHFFFAOYSA-N
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Description

N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide is a useful research compound. Its molecular formula is C14H11Cl2F3N4O2S and its molecular weight is 427.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

New hydrazones bearing the thiazole scaffold, including derivatives of the specified chemical compound, have been synthesized and characterized for antimicrobial and antioxidant activities. These compounds show moderate to good growth inhibition activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. Some derivatives have demonstrated better free-radical scavenging ability, indicating potential antioxidant properties (Nastasă et al., 2015).

Antitumor and Antioxidant Properties

Novel derivatives synthesized from thiophenecarbohydrazide, thienopyrazole, and thienopyrimidine have been evaluated for their antioxidant and antitumor activities. The pharmacological tests revealed significant antitumor and antioxidant effects, suggesting these compounds, structurally related to the specified chemical, could serve as a foundation for developing new therapeutic agents (Abu‐Hashem et al., 2010).

Antiviral Activity

Some derivatives, including thiazole-based compounds, have been synthesized and tested for their anti-HSV-1 (Herpes Simplex Virus type 1) and cytotoxic activities. This research underscores the potential antiviral applications of these compounds, with specific derivatives reducing viral plaques significantly, which indicates a promising avenue for antiviral drug development (Dawood et al., 2011).

Cardioprotective Effects

Thiazole derivatives, structurally similar to the specified compound, have been synthesized and evaluated for their cardioprotective activity. These compounds were studied in vitro for their ability to affect constrictor responses in isolated thoracic aorta rings of rats, showing moderate to high cardioprotective effects. This research opens up possibilities for the development of new cardioprotective agents (Drapak et al., 2019).

properties

IUPAC Name

N-[(Z)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2F3N4O2S/c1-6-21-12(14(17,18)19)11(26-6)13(24)23-22-10(20)5-25-9-3-2-7(15)4-8(9)16/h2-4H,5H2,1H3,(H2,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBIYFPXOJGIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C(=O)NN=C(COC2=C(C=C(C=C2)Cl)Cl)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=C(S1)C(=O)N/N=C(/COC2=C(C=C(C=C2)Cl)Cl)\N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101110998
Record name 2-Methyl-4-(trifluoromethyl)-5-thiazolecarboxylic acid 2-[2-(2,4-dichlorophenoxy)-1-iminoethyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101110998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide

CAS RN

338978-16-8
Record name 2-Methyl-4-(trifluoromethyl)-5-thiazolecarboxylic acid 2-[2-(2,4-dichlorophenoxy)-1-iminoethyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338978-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4-(trifluoromethyl)-5-thiazolecarboxylic acid 2-[2-(2,4-dichlorophenoxy)-1-iminoethyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101110998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide
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N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide
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N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide
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N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide
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N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide
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N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide

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